

A Technical Guide to the Physical Properties of 3-Aminoctane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Octanamine

Cat. No.: B1615500

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 3-Aminoctane (also known as **3-Octanamine**). Given the limited availability of direct experimental data for this specific isomer, this document also includes data for related isomers, 1-Aminoctane and 2-Aminoctane, to provide a comparative context for researchers. The guide details standard experimental protocols for the determination of key physical characteristics and presents a logical workflow for such characterization.

Core Physical and Chemical Properties

3-Aminoctane is a primary aliphatic amine with the chemical formula C₈H₁₉N.^[1] Its structure consists of an eight-carbon chain with an amino group attached to the third carbon atom.

Molecular Structure:

Quantitative Data Summary

The following table summarizes the available quantitative physical property data for 3-Aminoctane and its isomers. It is critical to note that most experimental data pertains to the 1- and 2- isomers, while data for 3-Aminoctane is primarily computed.

Property	3-Aminoctane (Predicted/Computed)	1-Aminoctane (Experimental)	2-Aminoctane (Experimental)
Molecular Formula	C ₈ H ₁₉ N[1]	C ₈ H ₁₉ N[2][3]	C ₈ H ₁₉ N[4]
Molecular Weight	129.24 g/mol [1]	129.25 g/mol [2]	129.24 g/mol [4]
CAS Number	24552-04-3[1]	111-86-4[2]	693-16-3[4]
Boiling Point	Not available	175-177 °C	165 °C[4][5]
Melting Point	Not available	-5 to -1 °C[3]	Not available (Est. 11.43 °C)[4]
Density	Not available	0.782 g/mL at 25 °C[3]	0.771 g/mL at 25 °C[4] [5]
Refractive Index (n _{20/D})	Not available	1.429[3]	1.4235[4][5]
LogP (Octanol/Water)	3.00[6]	3.09[2]	Not available
Hydrogen Bond Donor Count	1[1]	1	1
Hydrogen Bond Acceptor Count	1[1]	1	1

Solubility Profile

Direct experimental solubility data for 3-Aminoctane is not readily available. However, based on the general principles of amine solubility, the following characteristics can be inferred:

- **Water Solubility:** Small amines are typically soluble in water due to their ability to form hydrogen bonds.[7] However, as the length of the nonpolar alkyl chain increases, water solubility decreases significantly. With an eight-carbon chain, 3-Aminoctane is expected to be slightly soluble to insoluble in water.[8]
- **Organic Solvent Solubility:** Like other aliphatic amines, 3-Aminoctane is expected to be soluble in a wide range of organic solvents, particularly nonpolar and moderately polar

solvents such as ethers, alcohols, and hydrocarbons.^[9] This is due to the predominance of the nonpolar octyl group in its structure.

Experimental Protocols

The following sections detail standard methodologies for the experimental determination of the primary physical properties of a liquid amine like 3-Amino octane.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient micro-scale technique for determining the boiling point of a liquid.

Apparatus:

- Thiele tube
- High-temperature thermometer (e.g., -10 to 250 °C)
- Capillary tubes (sealed at one end)
- Small test tube (e.g., Durham tube)
- Rubber band or wire for attachment
- Heat source (Bunsen burner or heating mantle)
- Mineral oil or silicone oil

Procedure:

- Add 2-3 mL of the 3-Amino octane sample into the small test tube.
- Place a capillary tube, with its open end downwards, into the test tube containing the sample.
- Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

- Place the thermometer and attached tube into the Thiele tube, which should be filled with a high-boiling point oil (e.g., mineral oil) to a level above the side arm.
- Gently heat the side arm of the Thiele tube. The design of the tube will ensure uniform heating of the oil via convection.
- As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
- Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the sample's boiling point.
- Remove the heat source and allow the apparatus to cool slowly.
- The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid sample begins to enter the capillary tube is the boiling point. At this temperature, the vapor pressure of the sample equals the atmospheric pressure.
- Record the temperature. For high accuracy, also record the atmospheric pressure, as boiling point is pressure-dependent.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer or specific gravity bottle.

Apparatus:

- Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)
- Analytical balance (accurate to ± 0.0001 g)
- Thermometer
- Distilled water
- Acetone (for cleaning and drying)

Procedure:

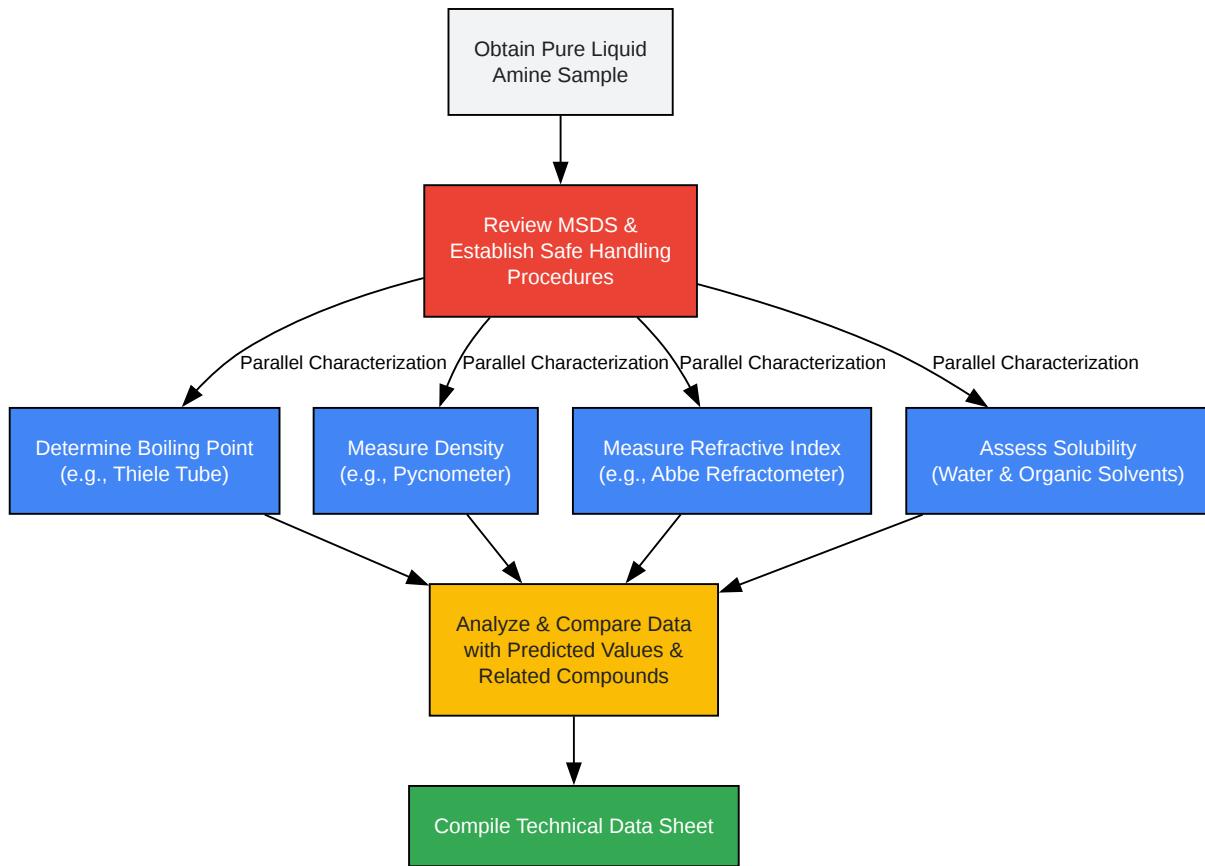
- Clean the pycnometer thoroughly with distilled water, then rinse with acetone and allow it to dry completely.
- Weigh the empty, dry pycnometer on an analytical balance and record its mass (m_1).
- Fill the pycnometer with distilled water of a known temperature. Insert the stopper, ensuring any excess water exits through the capillary. Dry the outside of the pycnometer carefully.
- Weigh the pycnometer filled with water and record its mass (m_2). Record the temperature of the water.
- Empty and dry the pycnometer again.
- Fill the pycnometer with the 3-Aminooctane sample at the same temperature. Insert the stopper, wipe away any excess liquid, and dry the exterior.
- Weigh the pycnometer filled with the sample and record its mass (m_3).
- Calculate the density using the following formula:
 - Density of sample (ρ_{sample}) = $[(m_3 - m_1) / (m_2 - m_1)] * \rho_{\text{water}}$
 - Where ρ_{water} is the known density of water at the recorded temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a fundamental physical property that can be measured with high precision using an Abbe refractometer.

Apparatus:

- Abbe refractometer
- Constant temperature water bath
- Pasteur pipette


- Lint-free tissues
- Ethanol or acetone (for cleaning)
- Calibration standard (e.g., distilled water)

Procedure:

- Turn on the refractometer's light source and the circulating water bath set to a standard temperature, typically 20.0 °C. Allow the instrument to equilibrate.
- Clean the surfaces of the main and auxiliary prisms with a soft tissue moistened with ethanol or acetone and allow them to dry.
- Calibrate the instrument by placing a drop of distilled water on the prism. Close the prisms, and adjust the eyepiece until the crosshairs are in focus.
- Rotate the adjustment knob until the light and dark fields meet exactly at the center of the crosshairs. If a colored band is visible, adjust the chromaticity compensator until a sharp, black-and-white borderline is obtained.
- Read the refractive index from the scale. For distilled water at 20.0 °C, this should be 1.3330. Adjust the instrument if necessary.
- Clean and dry the prisms again.
- Using a clean Pasteur pipette, place 2-3 drops of the 3-Amino octane sample onto the surface of the main prism.
- Close the prisms immediately to prevent evaporation.
- Make the necessary adjustments as in the calibration step to bring the borderline into sharp focus at the center of the crosshairs.
- Read and record the refractive index of the sample from the scale.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of the physical properties of a novel liquid amine compound.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Octanamine | C8H19N | CID 547362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-aminoctane [stenutz.eu]
- 3. n-Octyl amine = 1-Aminoctane [chembk.com]
- 4. chembk.com [chembk.com]
- 5. 2-AMINOCTANE | 693-16-3 [chemicalbook.com]
- 6. 3-Octanamine | lookchem [lookchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Octylamine | C8H19N | CID 8143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of 3-Aminoctane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1615500#physical-properties-of-3-aminoctane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com